1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.34 g/mol . This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of tert-butoxycarbonyl (Boc)-protected piperidine with pyrazole-5-carboxylic acid under specific reaction conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The pyrazole ring is known for its biological activity, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid include:
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
These compounds share structural similarities but differ in the position of the Boc group or the presence of additional substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1781376-68-8 |
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Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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